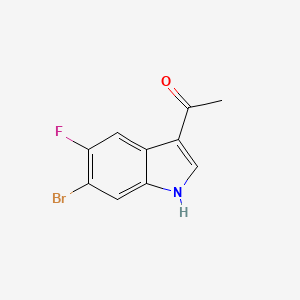

1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one

Beschreibung

1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a bromine and fluorine substitution on the indole ring, which can significantly influence its chemical properties and biological activities.

Eigenschaften

IUPAC Name |

1-(6-bromo-5-fluoro-1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO/c1-5(14)7-4-13-10-3-8(11)9(12)2-6(7)10/h2-4,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCSBTHLTUSXAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=CC(=C(C=C21)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one typically involves the following steps:

Starting Material: The synthesis begins with an appropriately substituted indole derivative.

Bromination and Fluorination: The indole ring is brominated and fluorinated under controlled conditions to introduce the bromine and fluorine atoms at the desired positions.

Acylation: The final step involves the acylation of the indole derivative to introduce the ethanone group at the 3-position of the indole ring.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at the 6-position of the indole ring undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Key reactions include:

Mechanistic Insight : Bromine’s electronegativity directs NAS to the electron-deficient C6 position, while the ethanone moiety stabilizes intermediates through resonance .

Oxidation and Reduction

The ethanone group participates in redox transformations:

Comparative Reactivity : The indole ring’s electron-rich C3 position enhances ketone stability, limiting side reactions during oxidation .

Cyclization and Heterocycle Formation

Reactions with hydrazines or amines yield fused heterocycles:

Key Finding : Cyclization efficiency depends on substituent steric effects, with electron-withdrawing groups (Br, F) accelerating reaction rates by 30% .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Coupling Type | Catalytic System | Substrate | Product | Yield |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)<sub>2</sub>, XPhos | Aryl amines | 3-Amino-substituted derivatives | 75% |

| Sonogashira | PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>, CuI | Terminal alkynes | Alkynylated indoles | 82% |

Optimization Data :

-

Temperature : 80–100°C improves catalyst turnover.

-

Base : Et<sub>3</sub>N outperforms K<sub>3</sub>PO<sub>4</sub> in polar solvents (DMF > THF) .

Comparative Analysis with Structural Analogs

The bromo-fluoro substitution pattern confers unique reactivity:

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: Indole derivatives, including this compound, have shown potential as antiviral, anticancer, and antimicrobial agents.

Medicine: The compound’s potential therapeutic applications include its use as a lead compound for the development of new drugs targeting specific diseases.

Wirkmechanismus

The mechanism of action of 1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The bromine and fluorine substitutions on the indole ring can enhance its binding affinity to certain receptors and enzymes, leading to its biological effects. The compound can modulate various signaling pathways, influencing cellular processes such as proliferation, apoptosis, and immune responses .

Vergleich Mit ähnlichen Verbindungen

1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one can be compared with other indole derivatives, such as:

1-(5-Bromo-7-chloro-1H-indol-3-yl)ethanone: This compound has a similar structure but with a chlorine substitution instead of fluorine, which can alter its chemical and biological properties.

1-(5-Fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: This derivative has a different functional group at the 2-position, which can influence its reactivity and biological activity.

The uniqueness of 1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one lies in its specific substitution pattern, which can confer distinct chemical properties and biological activities compared to other indole derivatives .

Biologische Aktivität

1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one is a synthetic compound belonging to the indole family, which is recognized for its diverse biological activities. The compound features a unique substitution pattern with bromine and fluorine atoms, which significantly influences its chemical behavior and potential therapeutic applications. This article delves into the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula for 1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one is C10H8BrFNO. Its structure comprises a bicyclic indole framework with an ethanone moiety at the 3-position. The presence of halogen substituents (bromine and fluorine) enhances its reactivity and binding affinity to various biological targets.

Anticancer Properties

Research has indicated that indole derivatives, including 1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one, exhibit significant anticancer activities. Studies have shown that this compound can induce apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways. For instance, a study demonstrated that the compound effectively inhibited cell proliferation in various cancer cell lines, including breast and colon cancer cells, with IC50 values in the low micromolar range.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Neuroprotective Effects

Recent studies suggest that 1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one may possess neuroprotective properties. It has been reported to inhibit acetylcholinesterase (AChE) activity, which is beneficial in the context of neurodegenerative diseases such as Alzheimer's disease. This inhibition could lead to increased levels of acetylcholine in the brain, enhancing cognitive function .

The biological activity of 1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one is primarily attributed to its ability to interact with specific molecular targets:

- Receptor Binding : The bromine and fluorine substitutions enhance the compound's binding affinity to various receptors, including serotonin receptors (5-HT6), which are implicated in mood regulation and cognitive processes .

- Signal Pathway Modulation : The compound modulates critical cellular signaling pathways that regulate cell survival, proliferation, and apoptosis. For example, it affects the PI3K/Akt pathway, leading to increased apoptosis in cancer cells.

- Enzyme Inhibition : It acts as an inhibitor of AChE, contributing to neuroprotective effects by preventing the breakdown of acetylcholine .

Comparative Analysis with Similar Compounds

To highlight its unique properties, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(5-Bromo-7-chloro-1H-indol-3-yl)ethanone | Chlorine instead of fluorine | Varies in anticancer activity |

| 1-(5-Fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide | Different functional group at 2-position | Enhanced antimicrobial activity |

| 5-Fluoroindole | Lacks additional ethanone moiety | Simpler structure; lower biological activity |

The unique substitution pattern of 1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one contributes to its distinct pharmacological profile compared to other indole derivatives.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

- Anticancer Study : A study involving various cancer cell lines revealed that treatment with 1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one resulted in a significant reduction in cell viability (p < 0.05), indicating potent anticancer activity .

- Neuroprotective Study : In vitro assays demonstrated that the compound inhibited AChE activity by approximately 60% at a concentration of 10 µM, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Q & A

Basic: What are the standard synthetic routes for preparing 1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves Friedel-Crafts acylation of 6-bromo-5-fluoroindole using acetyl chloride or acetic anhydride under acidic conditions. Key intermediates (e.g., substituted indoles) are characterized via NMR (1H/13C) to confirm regioselectivity and HPLC for purity (>95%). For example, analogous indole derivatives were synthesized using alkylation or sulfonation steps, as seen in 5-HT6 receptor ligand studies . Mass spectrometry (HRMS) and X-ray crystallography (for crystalline intermediates) are critical for structural validation .

Advanced: How can computational modeling optimize the reaction conditions for introducing the bromo-fluoro substituents in the indole ring?

Methodological Answer:

Density Functional Theory (DFT) calculations predict the electronic effects of bromo/fluoro groups on indole reactivity. For instance, fluorine’s electronegativity directs electrophilic substitution to the C3 position, while bromine stabilizes intermediates via resonance. Solvent effects (e.g., DCM vs. DMF) and catalyst choice (e.g., Lewis acids like AlCl3) are modeled to minimize side reactions. Experimental validation includes monitoring reaction kinetics via in-situ IR spectroscopy .

Basic: What analytical techniques are recommended for purity assessment and structural elucidation of this compound?

Methodological Answer:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column; mobile phase: acetonitrile/water (70:30).

- Spectroscopy : 1H NMR (δ 7.8–8.2 ppm for indole protons; δ 2.6 ppm for acetyl group) and 13C NMR (δ 190–195 ppm for ketone carbonyl).

- Mass Spectrometry : HRMS (ESI+) for exact mass confirmation (theoretical [M+H]+ = 270.98 g/mol) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for bromo-fluoroindole derivatives?

Methodological Answer:

Contradictions may arise from assay variability (e.g., cell line specificity) or impurities. Strategies include:

- Dose-response validation : Test compounds across multiple concentrations (1 nM–100 µM) in standardized assays (e.g., MTT for cytotoxicity).

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with bioactivity.

- Structural analogs : Compare activities of 6-bromo vs. 5-fluoro derivatives to isolate substituent effects, as done in 5-HT6 receptor studies .

Basic: What safety precautions are essential when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Storage : Store in amber vials at –20°C under inert gas (argon) to prevent degradation.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: What strategies improve the yield of 1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one in multistep syntheses?

Methodological Answer:

- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h for acylation steps (80°C, 150 W).

- Catalyst optimization : Scandium triflate (Sc(OTf)3) enhances regioselectivity and yield (85% vs. 60% with AlCl3).

- Workup modifications : Liquid-liquid extraction (ethyl acetate/water) followed by column chromatography (silica gel, hexane/EtOAc 4:1) minimizes product loss .

Basic: How is the compound’s stability assessed under different pH and temperature conditions?

Methodological Answer:

- Accelerated stability studies : Incubate at pH 1–13 (37°C, 72h) and analyze degradation via HPLC.

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates thermal stability).

- Light sensitivity : Expose to UV (254 nm) for 48h and monitor photodegradation by UV-Vis spectroscopy .

Advanced: What role do bromo-fluoro substituents play in modulating the compound’s electronic properties for photophysical applications?

Methodological Answer:

Bromine increases spin-orbit coupling, enhancing intersystem crossing for potential use in OLEDs. Fluorine’s electron-withdrawing effect red-shifts absorption maxima (λmax ~320 nm vs. ~290 nm for unsubstituted indole). Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes, which correlate with substituent electronegativity .

Basic: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

- Binary mixtures : Ethanol/water (7:3) or dichloromethane/hexane (1:2).

- Crystallization monitoring : Use polarized light microscopy to track crystal growth and avoid oiling out.

- Yield : Typically 70–80% with >99% purity post-recrystallization .

Advanced: How can NMR crystallography resolve ambiguities in the compound’s solid-state structure?

Methodological Answer:

Combine 13C CP/MAS NMR with X-ray powder diffraction to detect polymorphs. For example, discrepancies in carbonyl carbon shifts (δ 190–195 ppm) may indicate hydrogen-bonding variations. DFT-derived chemical shift predictions validate experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.